![molecular formula C17H21N3O4S B2537246 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide CAS No. 908230-73-9](/img/structure/B2537246.png)

4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

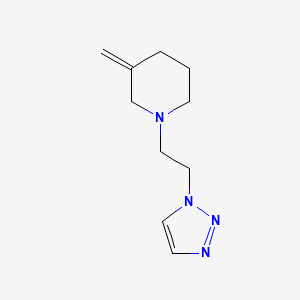

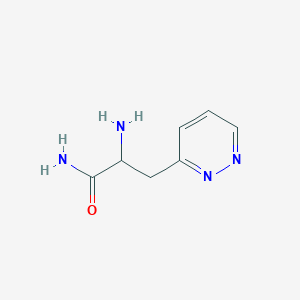

The compound is a derivative of pyrazole, which is an organic compound with a five-membered ring containing two nitrogen atoms . The “3,5-Dimethylpyrazolyl” part suggests that there are two methyl groups attached to the pyrazole ring at the 3rd and 5th positions . The “4-{[(oxolan-2-ylmethyl)amino]sulfonyl}phenyl ketone” part indicates a more complex structure attached to the 4th position of the pyrazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrazole ring would be a key structural feature, with various groups attached at different positions .Chemical Reactions Analysis

Pyrazole derivatives are known to participate in a variety of chemical reactions, often serving as precursors to various ligands in coordination chemistry .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of the pyrazole ring could contribute to its stability and reactivity .Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on pyrazole derivatives, like the work by El‐Emary, Al-muaikel, and Moustafa (2002), showcases the synthesis of new heterocycles based on pyrazole cores for antimicrobial purposes. These compounds, by virtue of their structural diversity and functional group modifications, exhibit significant antimicrobial activities against various microorganisms, highlighting the potential of pyrazole-based compounds in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Alzheimer's Disease Research

In another study, Vidali et al. (2022) synthesized novel pyrazolo[3,4-b]pyridines with affinity for β-amyloid plaques, which are significant in Alzheimer's disease research. The compounds demonstrated high and selective binding to amyloid plaques, suggesting their potential as probes for Alzheimer's disease diagnosis (Vidali et al., 2022).

Flavor Chemistry

The interaction of amino acids with carbonyl compounds, including those structurally related to ketones, has been studied for their ability to form flavor components through Maillard and Strecker reactions. Such reactions are essential in understanding flavor chemistry in food science, indicating the relevance of these compounds in creating odorous products or additives (Pripis-Nicolau et al., 2000).

Organic Synthesis and Catalysis

Research by Chowdhury and Ghosh (2009) on the regio- and enantioselective addition of alkyl methyl ketones to β-silylmethylene malonates demonstrates the utility of ketone derivatives in catalysis and organic synthesis, highlighting how modifications in the ketone group can significantly affect reaction outcomes and selectivity (Chowdhury & Ghosh, 2009).

Mechanism of Action

3,5-Dimethylpyrazole

This is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry . It is a white solid that dissolves well in polar organic solvents . It is a precursor to a variety of ligands that are widely studied in coordination chemistry including trispyrazolylborate, a trispyrazolylmethane, and a pyrazolyldiphosphine .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-(3,5-dimethylpyrazole-1-carbonyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-12-10-13(2)20(19-12)17(21)14-5-7-16(8-6-14)25(22,23)18-11-15-4-3-9-24-15/h5-8,10,15,18H,3-4,9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHPSGBFVPZZNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2537173.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2537177.png)

![N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2537181.png)

![1-[2-(4-methoxyphenyl)ethyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2537183.png)

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2537185.png)